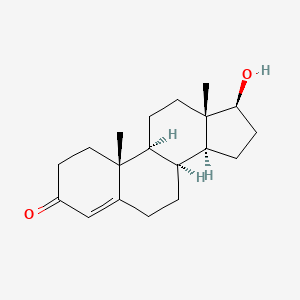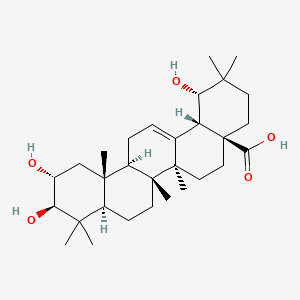
Arjunic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arjunic acid is a natural product found in Terminalia alata, Terminalia macroptera, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Mechanism in Non-Small Cell Lung Cancer
Arjunic acid, a triterpene isolated from Terminalia arjuna, exhibits significant cytotoxicity against non-small cell lung cancer (NSCLC) cells. It induces apoptosis via the c-Jun N-terminal kinase-dependent endoplasmic reticulum stress pathway, suggesting its potential as a chemotherapeutic agent for NSCLC (Joo et al., 2016).
Multifunctional Therapeutic Promise
Arjunic acid demonstrates a range of biological functions, including antioxidant, anti-fungal, anti-bacterial, and antitumor activities. Its role as a cardioprotective agent is also notable, with effects on myocardial necrosis, blood pressure, and cholesterol levels. Its antioxidant properties, combined with metal chelating ability, offer protection against organ pathophysiology (Ghosh & Sil, 2013).
Extraction and Isolation Techniques
Innovative techniques like microwave-assisted extraction (MAE) have been developed for the efficient extraction of arjunic acid from Terminalia arjuna stem bark. The study demonstrates MAE as a rapid method with higher yield and lower solvent consumption (Verma et al., 2012).
Antioxidant and Free Radical Scavenging Capacities
Arjunic acid shows strong antioxidant and free radical scavenging activities, more potent than ascorbic acid in certain assays. These properties highlight its potential for protecting against oxidative stress-related damage (Sun et al., 2008).
Cardioprotective Potential
Arjunic acid exhibits significant cardioprotective effects against hypoxia damage in rat cardiomyocytes, showcasing its potential as a therapeutic agent for cardiovascular diseases (Manu et al., 2019).
Modulatory Effects on Drug-Metabolizing Enzymes
Terminalia arjuna, containing arjunic acid, was evaluated for its potential to inhibit key drug-metabolizing enzymes, suggesting its significant influence on drug interactions and pharmacokinetics (Varghese et al., 2015).
Eigenschaften
Molekularformel |
C30H48O5 |
|---|---|
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
(1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)12-14-30(24(34)35)15-13-28(6)17(21(30)23(25)33)8-9-20-27(5)16-18(31)22(32)26(3,4)19(27)10-11-29(20,28)7/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19+,20-,21-,22+,23+,27+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
XJMYUPJDAFKICJ-YZTGESMESA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)O)C |
Synonyme |
arjunic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



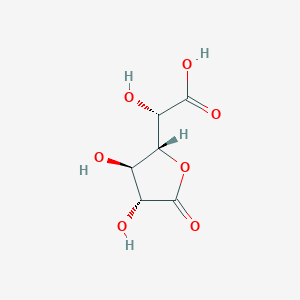
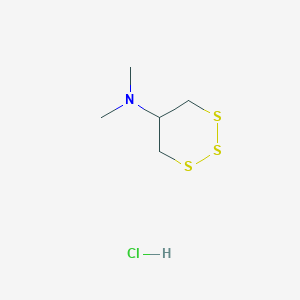
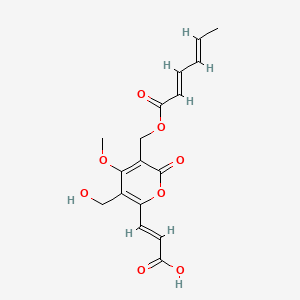

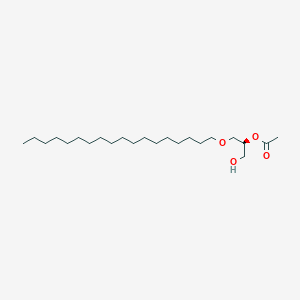

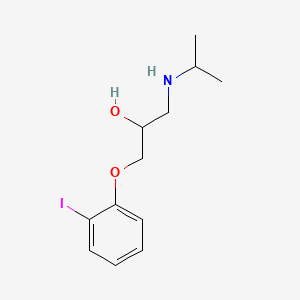
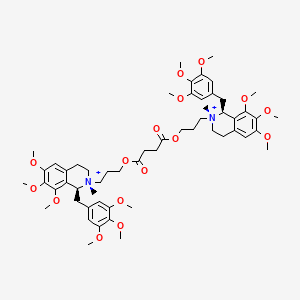

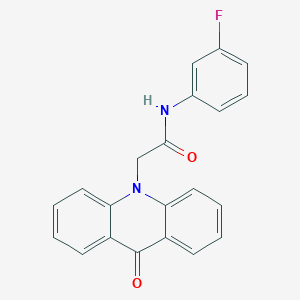
![4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium](/img/structure/B1253877.png)
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1253880.png)
